molecular formula C11H7Br3 B13901263 1-Bromo-4-(dibromomethyl)naphthalene

1-Bromo-4-(dibromomethyl)naphthalene

Cat. No.: B13901263
M. Wt: 378.88 g/mol
InChI Key: TZWHYJYVWBDEFO-UHFFFAOYSA-N
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Description

1-Bromo-4-(dibromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇Br₃ It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to naphthalene in the presence of a solvent such as carbon tetrachloride (CCl₄) and under irradiation conditions. The reaction typically proceeds at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of photochemical reactors and controlled reaction conditions ensures high yield and purity of the compound. The bromination process is carefully monitored to avoid over-bromination and to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(dibromomethyl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for the initial bromination of naphthalene.

    Carbon Tetrachloride (CCl₄): Solvent used in the bromination reaction.

    Irradiation: Light source used to initiate the photochemical bromination process.

Major Products Formed

    Nitriles: Formed through substitution reactions with cyanide.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

1-Bromo-4-(dibromomethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dibromomethyl)naphthalene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(dibromomethyl)naphthalene is unique due to the presence of a dibromomethyl group, which imparts distinct chemical properties and reactivity compared to other brominated naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H7Br3

Molecular Weight

378.88 g/mol

IUPAC Name

1-bromo-4-(dibromomethyl)naphthalene

InChI

InChI=1S/C11H7Br3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

TZWHYJYVWBDEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(Br)Br

Origin of Product

United States

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